Cas no 32283-92-4 (Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-)
32283-92-4 structure
Product Name:Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-
CAS 번호:32283-92-4
MF:C36H20N4O4
메가와트:572.56840801239
CID:320131
PubChem ID:122579
Update Time:2025-04-19
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-
- 2,9-Bis(3-aminophenyl)anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
- 2,9-bis(3-aminophenyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- 7,18-bis(3-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- EINECS 250-979-5
- NS00058759
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-aminophenyl)-
- DTXSID70954081
- LBQIBUZDDHLNLQ-UHFFFAOYSA-N
- SCHEMBL3628513
- 2,9-bis(3-aminophenyl)anthra[2,1,9-def
- N,N'-Bis(3-aminophenyl)-3,4,9,10-perylenetetracarboxylic diimide
- 32283-92-4
- 2,9-Bis(3-aminophenyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- 2,9-bis(3-aminophenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 2,9-bis(3-aminophenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
-
- 인치: 1S/C36H20N4O4/c37-17-3-1-5-19(15-17)39-33(41)25-11-7-21-23-9-13-27-32-28(36(44)40(35(27)43)20-6-2-4-18(38)16-20)14-10-24(30(23)32)22-8-12-26(34(39)42)31(25)29(21)22/h1-16H,37-38H2
- InChIKey: LBQIBUZDDHLNLQ-UHFFFAOYSA-N
- 미소: O=C1C2=CC=C3C4C=CC5C(N(C6C=CC=C(C=6)N)C(C6=CC=C(C7C=CC(C(N1C1C=CC=C(C=1)N)=O)=C2C3=7)C=4C=56)=O)=O
계산된 속성
- 정밀분자량: 572.1486
- 동위원소 질량: 572.148
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 44
- 회전 가능한 화학 키 수량: 2
- 복잡도: 1090
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.5
- 토폴로지 분자 극성 표면적: 127Ų
실험적 성질
- 밀도: 1.611
- 굴절률: 1.94
- PSA: 126.8
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)- 관련 문헌
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
32283-92-4 (Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(3-aminophenyl)-) 관련 제품
- 4727-29-1(2-(phenylcarbamoyl)benzoic acid)
- 132-66-1(N-1-Naphthylphthalamic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Shanghai Bent Chemical Co., Ltd
골드 회원
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
중국 공급자
대량